6-thia-9-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-thia-9-azaspiro[4.5]decane is a heterocyclic compound that has garnered significant interest in scientific research due to its unique physical, chemical, and biological properties. This compound belongs to the class of azaspiro compounds, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-thia-9-azaspiro[4.5]decane can be achieved through a one-pot three-component reaction. This involves the condensation of ketones (such as 4-methylcyclohexanone and cyclohexanone), aromatic amines (such as 4-bromoaniline or 4-fluoroaniline), and mercaptoacetic acid in dry benzene . The reaction conditions typically involve refluxing the mixture in benzene to afford the corresponding substituted aryl-1-thia-4-azaspiro[4.5]decane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-thia-9-azaspiro[4.5]decane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azaspiro framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted azaspiro compounds depending on the nucleophile used.
Scientific Research Applications
6-thia-9-azaspiro[4
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its biological activities, including anticancer properties.
Medicine: Potential use in developing new therapeutic agents due to its unique biological properties.
Industry: Could be used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-thia-9-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells . The compound interacts with cellular proteins and enzymes, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
6-thia-9-azaspiro[4.5]decane can be compared with other azaspiro compounds, such as:
1-thia-4-azaspiro[4.5]decane: Similar structure but different substitution pattern.
8-thia-1-azaspiro[4.5]decane: Another azaspiro compound with a different sulfur and nitrogen positioning.
The uniqueness of 6-thia-9-azaspiro[4
Properties
CAS No. |
85392-90-1 |
---|---|
Molecular Formula |
C8H15NS |
Molecular Weight |
157.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.